Asialo Ganglioside GM2

Lysosomal enzymology Ganglioside catabolism Hexosaminidase assay

Asialo Ganglioside GM2 (also designated asialo-GM2, GA2, or ganglio-N-triaosylceramide; CAS 35960-33-9) is a neutral glycosphingolipid consisting of a ceramide backbone linked to a trisaccharide moiety (GalNAcβ1→4Galβ1→4Glcβ1→Cer). It is the desialylated derivative of ganglioside GM2, lacking the terminal sialic acid residue that confers the negative charge and characteristic acidic properties of the parent ganglioside.

Molecular Formula C56H104N2O18
Molecular Weight 1093.4 g/mol
Cat. No. B10787123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsialo Ganglioside GM2
Molecular FormulaC56H104N2O18
Molecular Weight1093.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)
InChIKeyFOCMISOLVPZNSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asialo Ganglioside GM2 (GA2) for Research Procurement: Compound Identity and Structural Definition


Asialo Ganglioside GM2 (also designated asialo-GM2, GA2, or ganglio-N-triaosylceramide; CAS 35960-33-9) is a neutral glycosphingolipid consisting of a ceramide backbone linked to a trisaccharide moiety (GalNAcβ1→4Galβ1→4Glcβ1→Cer) . It is the desialylated derivative of ganglioside GM2, lacking the terminal sialic acid residue that confers the negative charge and characteristic acidic properties of the parent ganglioside . The complete oligosaccharide structure has been confirmed by negative-ion fast atom bombardment mass spectrometry (NEG-FAB-MS) without derivatization, establishing its identity as a distinct molecular entity separable from monosialogangliosides GM3, GM2, and GM1 [1].

Why Asialo Ganglioside GM2 Cannot Be Substituted with Ganglioside GM2 or Other Gangliosides


The absence of the sialic acid residue fundamentally alters the biophysical, enzymatic, and immunological properties of asialo-GM2 relative to its sialylated counterpart GM2. In human skin fibroblast assays, the cleavage rate of GA2 by N-acetyl-β-D-galactosaminidase is approximately 1100 nmol/mg protein/h, compared to only 3.7 nmol/mg protein/h for GM2—a nearly 300-fold difference in hydrolytic susceptibility [1]. Furthermore, the human GM2 activator protein, which is essential for GM2 catabolism, is completely ineffective in stimulating GA2 hydrolysis, whereas the mouse ortholog can stimulate both substrates [2]. Immunologically, monoclonal antibodies raised against asialo-GM2 exhibit no significant cross-reactivity with ganglioside GM2, asialo-GM1, or ceramide dihexoside, demonstrating that the trisaccharide epitope without sialic acid presents a distinct antigenic surface [3]. These documented functional divergences mean that substituting GM2 or other gangliosides for asialo-GM2 in experimental systems will yield quantitatively and qualitatively different results.

Asialo Ganglioside GM2 (GA2) Procurement Evidence: Quantified Differentiation from GM2 and Related Analogs


GA2 vs. GM2: 300-Fold Higher Enzymatic Cleavage Rate in Human Fibroblasts

Under identical optimized assay conditions using human cultured skin fibroblast supernatants, asialo-GM2 (GA2) is cleaved by N-acetyl-β-D-galactosaminidase at a rate of 1100 nmol/mg protein/h, whereas ganglioside GM2 is cleaved at only 3.7 nmol/mg protein/h [1]. Both substrates were radiolabeled in their N-acetyl-D-galactosaminyl moieties to specific activities of 1.8 × 10^6 dpm/nmol (GA2) and 6 × 10^4 dpm/nmol (GM2) [1].

Lysosomal enzymology Ganglioside catabolism Hexosaminidase assay

Species-Specific Activator Dependence: Mouse vs. Human GM2 Activator Efficacy on GA2

The human GM2 activator protein, essential for HexA-mediated GM2 hydrolysis, is completely ineffective in stimulating the hydrolysis of GA2 (asialo-GM2). In contrast, the mouse GM2 activator effectively stimulates hydrolysis of both GM2 and GA2 by HexA, and can also stimulate HexB to hydrolyze GA2, albeit to a lesser extent [1]. This functional divergence maps to a narrow region (Asn106-Tyr114) in the mouse activator sequence; replacement of the corresponding human sequence with this mouse-specific sequence converts the ineffective human activator into an effective chimeric protein capable of stimulating GA2 hydrolysis [1].

GM2 activator protein Species-specific enzymology Tay-Sachs disease models

Retinal GA2 Accumulation: Undetectable in Controls vs. High Concentration in Sandhoff Disease Mice

In a quantitative neurochemical analysis of mouse retina, asialo-GM2 (GA2) was undetectable in the retinas of control (wild-type) mice. In contrast, high concentrations of GA2 were found in the retinas of Sandhoff disease (Hexb-/-) mice [1]. Parallel measurements showed that total ganglioside content was 44% higher in Sandhoff disease retinas than controls, and GM2 content was elevated 11-fold [1].

Sandhoff disease Retinal glycosphingolipids Lysosomal storage disorders

Differential GM2 and GA2 Brain Accumulation in Hexa-/- vs. Hexb-/- Mouse Models

In a comparative analysis of Tay-Sachs (Hexa-/-) and Sandhoff (Hexb-/-) mouse models, both mutant mice accumulate GM2 ganglioside in brain, with substantially greater accumulation in Hexb-/- mice. Critically, only Hexb-/- mice accumulate the glycolipid GA2 (asialo-GM2); Hexa-/- mice do not accumulate GA2 [1]. Hexa-/- mice exhibit no obvious behavioral or neurological deficits, whereas Hexb-/- mice develop fatal neurodegenerative disease with spasticity, muscle weakness, rigidity, tremor, and ataxia [1].

Tay-Sachs mouse model Sandhoff mouse model Glycosphingolipid storage

Antibody Specificity: Anti-Asialo GM2 Monoclonal Antibodies Show No Cross-Reactivity with GM2 or Asialo GM1

Monoclonal antibodies raised against ganglio-N-triosylceramide (asialo GM2) were characterized for specificity against a panel of structurally related glycolipids. Neither antibody reacted significantly with ganglioside GM2, ganglio-N-tetraosylceramide (asialo GM1), or ceramide dihexoside [1]. The antibodies recognize distinct steric portions of the asialo GM2 carbohydrate moiety; one antibody is specific for the C6 hydroxyl-bearing group of the terminal N-acetylgalactosamine residue [1].

Glycolipid immunology Monoclonal antibody Antigenic epitope mapping

Enzymatic Synthesis: GM2/GD2 Synthase Generates GA2, GM2, and GD2 from Distinct Acceptors

β1,4-N-acetylgalactosaminyltransferase (GM2/GD2 synthase; GalNAc-T) catalyzes the conversion of three distinct acceptor substrates: lactosylceramide (LacCer) to asialo-GM2 (GA2), GM3 to GM2, and GD3 to GD2 [1]. In vivo, GM3 synthesis has priority over GA2 synthesis for utilization of the lactosylceramide substrate pool, and GA2 synthetic activities do not parallel GM2 synthase activity, indicating that biosynthesis of 'a' series and 'asialo' series gangliosides is differentially regulated [1][2].

Glycosyltransferase Ganglioside biosynthesis GM2/GD2 synthase

Asialo Ganglioside GM2 (GA2) Optimal Procurement Application Scenarios


Hexosaminidase Activity Assays Requiring High Substrate Turnover Sensitivity

Asialo-GM2 (GA2) is the preferred substrate over GM2 for N-acetyl-β-D-galactosaminidase activity measurements due to its 297-fold higher cleavage rate (1100 vs. 3.7 nmol/mg protein/h) in human fibroblast supernatants [1]. This dramatically improved sensitivity enables detection of partial enzyme deficiencies that may be missed with GM2 substrates, and provides greater assay dynamic range for inhibitor screening or kinetic characterization.

Sandhoff Disease Biomarker Quantification and Model System Validation

GA2 accumulation is a defining biochemical signature of Sandhoff disease (Hexb deficiency), distinguishing it from Tay-Sachs disease (Hexa deficiency) where GA2 does not accumulate [1]. GA2 is undetectable in normal retina but present at high concentrations in Sandhoff mouse retina, providing a binary biomarker with zero background [2]. Laboratories developing diagnostics, validating gene therapy efficacy, or assessing substrate reduction therapy outcomes require authentic GA2 standards for quantification.

Species-Specific Ganglioside Catabolism Studies in Human vs. Rodent Systems

The documented species divergence in GA2 catabolism—human GM2 activator cannot stimulate GA2 hydrolysis, whereas mouse activator can [1]—makes GA2 an essential tool for comparative studies of lysosomal enzymology. Researchers investigating the molecular basis of phenotypic differences between human Tay-Sachs patients and mouse Hexa-/- models (which escape disease via GA2-mediated alternative catabolism) require GA2 to reconstitute and study this pathway in vitro.

High-Specificity Immunodetection of Asialo-GM2 Without GM2 Cross-Reactivity

Monoclonal antibodies specific for asialo-GM2 exhibit no significant cross-reactivity with GM2, asialo-GM1, or ceramide dihexoside [1]. This epitope exclusivity enables unambiguous localization and quantification of GA2 in tissues and lipid extracts. Procurement of high-purity GA2 is essential for generating and validating such antibodies, as well as for use as a positive control in ELISA, TLC immunostaining, and immunohistochemistry applications.

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